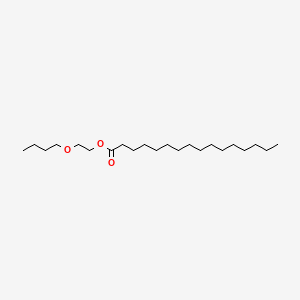

2-Butoxyethyl palmitate

Description

2-Butoxyethyl palmitate is a fatty acid ester derived from palmitic acid (C16H32O2) and 2-butoxyethanol. It is characterized by a branched ether-alcohol moiety (2-butoxyethyl group) esterified to the palmitate chain. This structure imparts unique solubility and viscosity properties, making it suitable for applications in lubricants, plasticizers, and cosmetic formulations.

Properties

CAS No. |

20441-70-7 |

|---|---|

Molecular Formula |

C22H44O3 |

Molecular Weight |

356.6 g/mol |

IUPAC Name |

2-butoxyethyl hexadecanoate |

InChI |

InChI=1S/C22H44O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-22(23)25-21-20-24-19-6-4-2/h3-21H2,1-2H3 |

InChI Key |

QSSAKBZMXVUORV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCOCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxyethyl palmitate is synthesized through an esterification reaction between 2-butoxyethanol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 70°C to 150°C and may require a solvent to dissolve the reactants .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized using enzymatic catalysis. Enzymes like lipases are employed to catalyze the esterification reaction in a solvent-free system, which offers advantages such as higher reaction yields and lower energy consumption. The process variables, including the molar ratio of reactants, enzyme concentration, and temperature, are carefully controlled to achieve high conversion rates .

Chemical Reactions Analysis

Types of Reactions: 2-Butoxyethyl palmitate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of this bond in the presence of water or a base.

Common Reagents and Conditions:

Esterification: Reactants include 2-butoxyethanol and palmitic acid, with sulfuric acid as a catalyst. The reaction is conducted at elevated temperatures (70°C to 150°C).

Hydrolysis: The ester can be hydrolyzed using water or a base such as sodium hydroxide, typically at room temperature or slightly elevated temperatures.

Major Products:

Esterification: The major product is this compound.

Hydrolysis: The hydrolysis of this compound yields 2-butoxyethanol and palmitic acid.

Scientific Research Applications

2-Butoxyethyl palmitate has a wide range of applications in scientific research and industry:

Cosmetics and Personal Care: It is used as an emollient in lotions, creams, and other skincare products due to its ability to soften and smooth the skin.

Pharmaceuticals: It serves as a carrier for active pharmaceutical ingredients, enhancing their solubility and bioavailability.

Industrial Lubricants: The compound is used in the formulation of lubricants for high-precision machinery, providing excellent lubrication properties.

Chemical Research: It is utilized in the synthesis of other esters and as a reagent in organic chemistry

Mechanism of Action

The mechanism of action of 2-butoxyethyl palmitate in its various applications is primarily based on its chemical structure and properties:

Emollient Properties: In cosmetics, it forms a protective layer on the skin, reducing water loss and providing a smooth texture.

Carrier for Pharmaceuticals: It enhances the solubility and bioavailability of active ingredients by forming a stable complex with them.

Lubrication: In industrial applications, its long carbon chain provides excellent lubrication, reducing friction and wear in machinery.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-butoxyethyl palmitate and similar palmitate esters:

Key Observations :

- Branching and Polarity : this compound’s ether linkage increases polarity compared to purely alkyl esters like 2-ethylhexyl palmitate, enhancing its compatibility with polar solvents .

- Molecular Weight : Higher molecular weight esters (e.g., 2-ethylhexyl palmitate) exhibit lower volatility, making them preferable in high-temperature applications .

Physical and Functional Properties

Solubility and Melting Behavior

- This compound: Likely miscible with non-polar solvents due to its long alkyl chain, though the ether group may improve solubility in polar matrices.

- 2-Ethylhexyl palmitate : Fully miscible with biodiesel and palm oil methyl esters, demonstrating utility as a pour point depressant .

- Sec-butyl palmitate : Lower molecular weight reduces viscosity, enhancing cold-flow properties in biodiesel blends .

Thermal Stability

Q & A

Basic: How can researchers optimize the synthesis of 2-butoxyethyl palmitate using experimental design methodologies?

Answer:

A Response Surface Methodology (RSM) -based approach is recommended. For esters like 2-ethylhexyl palmitate, a 4-factor, 3-level experimental design (e.g., face-centered cube design) has been used to optimize variables such as molar ratio, catalyst loading, and reaction temperature . Apply similar principles to this compound:

- Key variables : Molar ratio (e.g., palmitic acid to 2-butoxyethanol), reaction time, catalyst type (e.g., enzymatic vs. chemical), and temperature.

- Software tools : Use Design-Expert or equivalent to generate regression models and analyze interactions between variables .

- Validation : Perform central composite designs with replication to ensure reproducibility.

Basic: What analytical techniques are recommended for characterizing this compound and verifying its purity?

Answer:

- GC-MS : Use gas chromatography coupled with mass spectrometry to identify by-products (e.g., unreacted precursors or ester derivatives). For example, methyl palmitate was analyzed using full-scan MS with data-dependent MS² to confirm fragmentation patterns .

- NMR : ¹H and ¹³C NMR can validate the ester bond formation (e.g., disappearance of carboxylic acid protons and shifts in ether/ester regions).

- Chromatographic purity : HPLC with evaporative light scattering detection (ELSD) is suitable for non-UV-active esters .

Basic: What safety precautions should be prioritized during laboratory handling of this compound?

Answer:

While 2-ethylhexyl palmitate is classified as non-hazardous under GHS, conflicting safety data for similar esters (e.g., bis(2-n-butoxyethyl)phthalate) suggest adopting conservative measures :

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Skin protection : Wear nitrile gloves and lab coats; wash skin immediately if contaminated .

- First aid : For accidental ingestion, rinse the mouth (do NOT induce vomiting) and seek medical attention .

Advanced: How can researchers resolve contradictions in safety data for this compound across studies?

Answer:

- Source evaluation : Cross-reference data from authoritative databases (e.g., PubChem, ECHA) and peer-reviewed studies, avoiding unreliable sources like BenchChem .

- PBT/vPvB assessment : Verify if discrepancies arise from differences in persistence/bioaccumulation testing methodologies (e.g., OECD 301 vs. 307 guidelines) .

- Experimental replication : Conduct in vitro cytotoxicity assays (e.g., using human keratinocytes) to validate acute toxicity claims .

Advanced: What advanced statistical methods are suitable for analyzing metabolic incorporation of this compound in biological systems?

Answer:

- Isotopomer Spectral Analysis (ISA) : Quantify contributions of labeled precursors (e.g., ¹³C-glucose) to palmitate-derived metabolites using software like INCA. This method has been applied to study lipogenic acetyl-CoA pools in cancer metabolism .

- Metabolomic workflows : Combine LC-HRMS with Compound Discoverer software to track isotopic patterns and adducts of this compound in biological matrices .

Advanced: How can researchers address challenges in detecting reaction by-products during this compound synthesis?

Answer:

- Untargeted screening : Use GC-HRMS with data-dependent acquisition to identify unexpected by-products (e.g., dimeric esters or oxidation derivatives) .

- By-product quantification : Apply kinetic modeling (e.g., pseudo-first-order assumptions) to correlate reaction conditions (e.g., excess alcohol) with by-product formation rates .

Advanced: What are best practices for documenting experimental parameters to ensure reproducibility in this compound studies?

Answer:

- Detailed reporting : Follow ICMJE standards to document reagent sources (e.g., CAS 29806-73-3 for 2-ethylhexyl palmitate analogs), purity, and storage conditions .

- Data transparency : Include raw spectral data (NMR, MS), RSM design matrices, and statistical codes in supplementary materials .

- Ethical compliance : Disclose conflicts of interest and adhere to institutional safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.